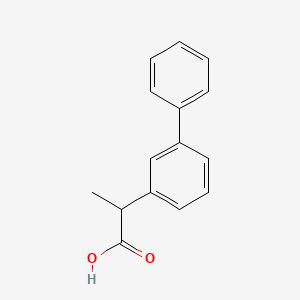

alpha-Methyl-3-biphenylacetic acid

Description

Contextualization within the Biphenylacetic Acid Chemical Class

Biphenylacetic acids are a well-established class of organic compounds characterized by a biphenyl (B1667301) scaffold linked to an acetic acid moiety. A prominent member of this class is felbinac, or 4-biphenylacetic acid, which is known for its anti-inflammatory properties. The introduction of an alpha-methyl group to the acetic acid side chain, creating alpha-methyl-biphenylacetic acids, adds a chiral center and can significantly influence the compound's biological activity and metabolic profile. The position of the acetic acid group on the biphenyl ring system is a critical determinant of the molecule's three-dimensional structure and, consequently, its interaction with biological targets. In the case of alpha-methyl-3-biphenylacetic acid, the substituent is located at the meta-position of one of the phenyl rings, distinguishing it from its more commonly studied 4-substituted counterpart.

Historical Perspective of Alpha-Methyl Biphenylacetic Acids in Research

The historical research into alpha-methyl biphenylacetic acids has largely been driven by the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs). The alpha-methyl group was a common structural motif explored in the development of "profens," a major subclass of NSAIDs. While much of the focus has been on the 4-substituted isomers, such as flurbiprofen (B1673479) and its analogues, the exploration of other positional isomers has been more sporadic. The synthesis and study of compounds like 5-fluoro-alpha-methyl-3-biphenylacetic acid and 5-chloro-4'-methoxy-alpha-methyl-3-biphenylacetic acid indicate that researchers have been interested in understanding how substitutions on the 3-position of the biphenyl ring impact activity. ontosight.aichemicalbook.com These investigations, though not centered on the parent compound, have laid the groundwork for understanding the structure-activity relationships within this subclass.

Significance of the Compound in Contemporary Medicinal Chemistry and Chemical Biology

While direct and extensive research on this compound is not widely published, its significance in contemporary medicinal chemistry and chemical biology can be inferred from studies on closely related analogues. The general class of biphenylacetic acids is known for potential anti-inflammatory, analgesic, and antipyretic activities. ontosight.ai The exploration of different substitution patterns on the biphenyl core is a key strategy in medicinal chemistry to modulate efficacy, selectivity, and pharmacokinetic properties. The 3-substituted pattern, in particular, offers a different spatial arrangement of the phenyl rings compared to the 4-substituted isomers, which could lead to novel interactions with biological targets.

In chemical biology, this compound could serve as a scaffold for the development of chemical probes to investigate biological pathways. The carboxylic acid group provides a handle for further chemical modification, allowing for the attachment of reporter tags or for its incorporation into larger molecules.

Overview of Key Research Avenues and Methodological Approaches

Future research on this compound is likely to follow several key avenues. A primary focus would be on its synthesis and pharmacological characterization. The synthesis would likely involve a multi-step process, potentially starting with a Friedel-Crafts acylation of biphenyl or a Suzuki coupling to construct the biphenyl core, followed by the introduction of the alpha-methyl acetic acid side chain.

Once synthesized, a crucial methodological approach would be the comprehensive evaluation of its biological activities. This would involve in vitro assays to screen for potential anti-inflammatory effects, such as the inhibition of cyclooxygenase (COX) enzymes, and other potential targets. Cellular assays would be employed to understand its effects on inflammatory pathways in a more complex biological context.

Furthermore, a significant area of investigation would be the study of its stereochemistry. The presence of a chiral center at the alpha-carbon means the compound exists as two enantiomers. A key methodological step would be the separation of these enantiomers and the individual evaluation of their biological activities, as it is common for one enantiomer to be significantly more active or to have a different pharmacological profile than the other.

Finally, computational modeling and structural biology approaches could be used to predict and understand the interactions of this compound with potential protein targets, providing a rational basis for the design of more potent and selective derivatives.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51498-07-8 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2-(3-phenylphenyl)propanoic acid |

InChI |

InChI=1S/C15H14O2/c1-11(15(16)17)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-11H,1H3,(H,16,17) |

InChI Key |

OQMCVCHIWJWEHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Alpha Methyl 3 Biphenylacetic Acid and Its Analogues

Established Synthetic Routes to the Core Biphenylacetic Acid Scaffold

The construction of the biphenylacetic acid framework is a fundamental step, for which several reliable synthetic methodologies have been established. A predominant and versatile method is the Suzuki-Miyaura coupling reaction . chemicalbook.comajgreenchem.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of a phenylboronic acid with a bromo- or chlorophenylacetic acid derivative. chemicalbook.com This approach is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups, allowing for the synthesis of diverse analogues. ajgreenchem.com

Another classical approach involves Friedel-Crafts acylation . google.comontosight.ai In this method, biphenyl (B1667301) can be acylated with a suitable reagent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce an acetophenone (B1666503) biphenyl intermediate. google.com Subsequent multi-step transformations are then required to elaborate the acetyl group into the final acetic acid moiety. google.comontosight.ai

Alternative routes include methods starting from 4-aminophenylacetic acid, which is prepared by the reduction of 4-nitrophenylacetic acid. The amino group is then diazotized and reacted with benzene (B151609) to form the biphenyl structure. chemicalbook.comchemicalbook.com A summary of common starting materials for synthesizing the biphenylacetic acid scaffold is provided below.

| Starting Material 1 | Starting Material 2 | Key Reagents | Method | Reference |

| 4-Bromophenylacetic acid | Phenylboronic acid | Palladium diacetate, Potassium carbonate | Suzuki-Miyaura Coupling | chemicalbook.com |

| Biphenyl | Acetyl chloride | Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation | google.com |

| 4-Aminophenylacetic acid | Benzene | Sodium nitrite, Acid | Diazotization/Gomberg-Bachmann type reaction | chemicalbook.com |

Stereoselective Synthesis of Enantiomeric Forms of alpha-Methyl-3-biphenylacetic Acid

The introduction of a methyl group at the alpha-position of the acetic acid side chain creates a chiral center, resulting in two enantiomers (R and S forms). The development of stereoselective synthetic methods to access single enantiomers is of significant interest. Asymmetric synthesis of α-arylpropionic acids, a class to which this compound belongs, often employs chiral auxiliaries or asymmetric catalysis.

One potential strategy involves the stereoselective alkylation of a biphenylacetic acid derivative attached to a chiral auxiliary. After the methylation step, the auxiliary is cleaved to yield the enantiomerically enriched product. Another advanced approach is asymmetric hydrogenation of a corresponding α,β-unsaturated ester precursor using a chiral catalyst.

Furthermore, methods for the stereoselective synthesis of α-methyl ketones from alkenes via cyclopropanol (B106826) intermediates have been developed. rsc.org These ketones can serve as precursors, which can then be oxidized to the desired carboxylic acid, offering a potential pathway for controlling the stereocenter at the C20 position in steroid synthesis, a concept adaptable to this context. rsc.org

Development of Functionalized Analogues through Targeted Chemical Modification

The biphenylacetic acid scaffold serves as a versatile template for creating a library of functionalized analogues through targeted chemical modifications. nih.govmdpi.com These modifications can be directed at either the biphenyl ring system or the acetic acid side chain to explore structure-activity relationships. ontosight.ai

Substituents such as halogens (e.g., chlorine), alkyl, or alkoxy groups can be introduced onto the phenyl rings. ontosight.ai For instance, the synthesis of 4'-chloro-alpha-methyl-3-biphenylacetic acid involves using a 4'-chlorobiphenyl starting material or introducing the chloro group at a specific stage of the synthesis. ontosight.ai Such modifications can significantly influence the electronic and lipophilic properties of the molecule. The synthesis of a range of substituted biphenyl-4-carboxylic acids and 4-biphenylylacetic acids has been described, highlighting the adaptability of synthetic routes to incorporate various functional groups. rsc.org

Design and Synthesis of Prodrugs for Modulated Pharmacological Profiles

Prodrug design is a key strategy for improving the physicochemical and pharmacokinetic properties of a parent drug. nih.govopenmedicinalchemistryjournal.com For this compound, this typically involves masking the carboxylic acid group to achieve specific therapeutic objectives. nih.govmdpi.com

Carrier-Linked Prodrug Approaches (e.g., Amino Acid Conjugates)

In a carrier-linked prodrug approach, the active drug is covalently attached to a carrier molecule, often through an ester or amide linkage. researchgate.netgpi.ac.inijpsonline.com A notable example is the conjugation of biphenylacetic acid with amino acids. nih.gov These amino acid conjugates are designed to be stable in the stomach and release the active drug in the lower gastrointestinal tract or after systemic absorption. nih.gov

Novel mutual prodrugs of biphenylacetic acid have been synthesized by covalently linking it with D-phenylalanine and glycine. nih.gov These amino acids were chosen for their own potential therapeutic properties. The resulting prodrugs demonstrated good stability in stomach homogenates, with subsequent hydrolytic release of biphenylacetic acid observed in phosphate (B84403) buffer, small intestinal homogenates, and human plasma. nih.gov This strategy can lead to a longer duration of action and potentially reduced gastrointestinal side effects. nih.gov

Bioprecursor Strategies

A bioprecursor is a type of prodrug that is metabolically converted to the active drug through a chemical transformation like oxidation or reduction. openmedicinalchemistryjournal.comgpi.ac.inslideshare.net Unlike carrier-linked prodrugs, a bioprecursor does not involve linking to a distinct carrier moiety.

A classic example relevant to this class of compounds is Fenbufen (B1672489) . Fenbufen itself is a γ-oxo-biphenylbutanoic acid. It is considered a bioprecursor because it undergoes metabolic conversion in the body to the active metabolite, 4-biphenylacetic acid (felbinac). nih.gov This metabolic activation is a key feature of its mechanism of action. The conversion of a bioprecursor like fenbufen into a carrier-linked prodrug represents an advanced strategy to further refine the drug's properties. nih.gov

Formulation Chemistry and Inclusion Complexation Studies

The formulation of a drug is critical for its delivery and bioavailability. For poorly water-soluble compounds like many biphenylacetic acid derivatives, formulation strategies are essential. One such strategy is the formation of inclusion complexes, particularly with cyclodextrins. nih.govresearchgate.net

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. mdpi.com They can encapsulate guest molecules, such as 4-biphenylacetic acid, that fit within their cavity. chemicalbook.comresearchgate.net This complexation can enhance the aqueous solubility and dissolution rate of the guest molecule. nih.gov Studies have shown that 4-biphenylacetic acid forms a solid inclusion complex with β-cyclodextrin. chemicalbook.com The formation of these complexes can be confirmed through various analytical techniques, including UV spectroscopy, infrared spectroscopy (IR), differential scanning calorimetry (DSC), and X-ray diffraction. researchgate.net The enhanced dissolution rate of the complexed drug can lead to improved bioavailability. researchgate.net The blending of α-cyclodextrin inclusion complexes as nucleating agents has also been shown to influence the crystallization behavior of polymers, a principle applicable to drug formulation. rsc.org

Cyclodextrin-Based Complexation for Enhanced Properties

The primary mechanism behind the enhanced properties is the formation of a host-guest inclusion complex, where the guest molecule (in this case, a biphenylacetic acid derivative) is encapsulated within the cyclodextrin (B1172386) cavity. This encapsulation shields the hydrophobic parts of the molecule from the surrounding aqueous medium, leading to an increase in its apparent solubility. The stoichiometry of these complexes is most commonly 1:1, although other ratios can occur. nih.gov

Research Findings on Analogous Compounds

Studies on related compounds, such as 4-biphenylacetic acid (BPAA), have demonstrated the effectiveness of cyclodextrin complexation. For instance, the complexation of BPAA with β-cyclodextrin has been shown to significantly increase its water solubility and dissolution rate. researchgate.net Phase solubility studies are a common method to characterize these complexes and determine their stability constants (K_c), which quantify the strength of the interaction between the host and guest molecules. conicet.gov.ar

Another example is the complexation of aceclofenac (B1665411), an NSAID, with β-cyclodextrin. These studies have shown a considerable increase in the dissolution rate of aceclofenac when formulated as an inclusion complex. nih.gov The enhancement of dissolution is attributed to the formation of water-soluble inclusion complexes. researchgate.netnih.gov Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in confirming the formation of these inclusion complexes by detecting changes in the vibrational and chemical environments of the host and guest molecules upon complexation. onlinepharmacytech.infonih.gov

The choice of cyclodextrin derivative can also influence the extent of property enhancement. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methylated-β-cyclodextrin, often exhibit higher aqueous solubility and can form more stable complexes compared to their parent cyclodextrins, leading to even greater improvements in the guest molecule's properties. nih.gov

Data on Cyclodextrin Complexation of Analogous Compounds

The following tables present data from studies on the cyclodextrin complexation of compounds structurally related to this compound, illustrating the typical enhancements observed.

Table 1: Stability Constants of Cyclodextrin Complexes with Analogous Compounds

| Guest Molecule | Cyclodextrin | Stability Constant (K_c) (M⁻¹) | Stoichiometry | Reference |

| 4-Biphenylacetic Acid | β-Cyclodextrin | Not explicitly stated, but complexation confirmed | 1:1 | researchgate.net |

| Aceclofenac | β-Cyclodextrin | 487.87 | 1:1 | researchgate.net |

| Sulfamerazine | β-Cyclodextrin | 215 | 1:1 | conicet.gov.ar |

| Sulfamerazine | Methyl-β-Cyclodextrin | Higher than β-CD | 1:1 | conicet.gov.ar |

| Sulfamerazine | Hydroxypropyl-β-Cyclodextrin | Higher than β-CD | 1:1 | conicet.gov.ar |

This table presents stability constants for inclusion complexes of various drug molecules with different cyclodextrins, indicating the strength of the host-guest interaction.

Table 2: Solubility and Dissolution Enhancement of Analogous Compounds via Cyclodextrin Complexation

| Guest Molecule | Cyclodextrin | Solubility Enhancement | Dissolution Rate Enhancement | Reference |

| 4-Biphenylacetic Acid | β-Cyclodextrin | 4.2-fold increase | 18 times greater in the first 12 minutes | researchgate.net |

| Aceclofenac | β-Cyclodextrin | - | Significantly increased | nih.gov |

| Chrysin | Randomly-methylated-β-cyclodextrin | Highest among tested β-CDs | - | nih.gov |

This table showcases the significant improvements in solubility and dissolution rates observed for various compounds upon forming inclusion complexes with cyclodextrins.

It is important to reiterate that the data presented above is for analogous compounds and not for this compound itself. However, based on these findings, it is highly probable that the formation of inclusion complexes with suitable cyclodextrins would lead to a significant enhancement of the physicochemical properties of this compound, thereby improving its potential for various applications. Further experimental studies are required to specifically quantify these effects for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Molecular Determinants for Biological Efficacy

The biological efficacy of biphenylacetic acid derivatives is largely dependent on a combination of electronic and steric factors. QSAR studies on a series of 4',5-disubstituted 3-biphenylylacetic acid derivatives have revealed that electron-withdrawing groups and less bulky substituents at the 4' and 5 positions of the biphenyl (B1667301) ring are favorable for enhanced anti-inflammatory activity. These studies underscore the importance of the electronic and steric properties of the substituents in modulating the interaction of these compounds with their biological targets.

Impact of Alpha-Methyl Substitution on Pharmacological Activity and Enzyme Binding

The introduction of a methyl group at the alpha-position of the acetic acid side chain is a hallmark of the profen class of NSAIDs and has a profound impact on their pharmacological activity. This substitution introduces a chiral center, leading to (S)- and (R)-enantiomers, which often exhibit different pharmacological and pharmacokinetic properties. For most profens, the (S)-enantiomer is the active inhibitor of COX enzymes, while the (R)-enantiomer is significantly less active or inactive in vitro.

The alpha-methyl group contributes to the steric bulk around the carboxylic acid function, which can influence the orientation of the molecule within the enzyme's active site. This precise positioning is crucial for effective inhibition. The presence of the methyl group can enhance the binding affinity of the (S)-enantiomer by promoting a more favorable conformation for interaction with key amino acid residues in the active site.

Table 1: Comparative COX Inhibition of Selected Profens

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| (S)-Flurbiprofen | 0.48 | 0.47 | 1.02 |

| Ibuprofen (B1674241) | 3.1 | 1.2 | 2.58 |

| Celecoxib | 6.34 | 0.56 | 11.32 |

This table presents data for related profen compounds to illustrate the impact of different structural motifs on COX inhibition. Data for alpha-methyl-3-biphenylacetic acid is not available in the cited literature.

Role of Aromatic Ring Substituents in Modulating Compound Potency and Selectivity

Substituents on the biphenyl rings play a crucial role in fine-tuning the potency and selectivity of these compounds for the two isoforms of cyclooxygenase, COX-1 and COX-2. The nature, position, and orientation of these substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the enzyme.

For instance, 3D-QSAR studies on 4',5-di-substituted 3-biphenylacetic acid derivatives have highlighted the importance of the steric and hydrophobic fields in determining COX-2 inhibitory activity. researchgate.net The docking analysis of these compounds into the COX-2 active site has revealed that in addition to hydrogen bonding, π-π and CH-π interactions are also critical for binding. researchgate.net This suggests that the aromatic rings and their substituents are key contributors to these non-covalent interactions that stabilize the drug-enzyme complex. The development of selective COX-2 inhibitors has often exploited the larger and more accommodating active site of COX-2 compared to COX-1, allowing for the introduction of bulkier substituents that can enhance selectivity.

Stereochemical Implications for Receptor Recognition and Enzymatic Inhibition

The stereochemistry of this compound is a critical determinant of its biological activity. As with other profens, the (S)-enantiomer is generally considered the active form, responsible for the inhibition of prostaglandin (B15479496) synthesis. nih.gov The differential activity between enantiomers arises from the specific three-dimensional arrangement of atoms that allows for optimal interaction with the chiral environment of the COX enzyme's active site.

The carboxylic acid group of the profen typically forms a salt bridge with a positively charged arginine residue (Arg120) at the entrance of the COX active site. The alpha-methyl group of the (S)-enantiomer is oriented in a way that allows the biphenyl rings to penetrate deeper into the hydrophobic channel of the enzyme. In contrast, the (R)-enantiomer may experience steric hindrance that prevents its proper alignment for effective binding and inhibition. Interestingly, some (R)-profens have been shown to be substrate-selective inhibitors of endocannabinoid oxygenation by COX-2.

Furthermore, many 2-arylpropionic acids undergo a unidirectional metabolic chiral inversion in vivo, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer. nih.govviamedica.pl This process, which involves the formation of a coenzyme A thioester, effectively makes the (R)-enantiomer a prodrug of the (S)-enantiomer. nih.gov The extent of this inversion varies between different profens and species. viamedica.pl For example, the chiral inversion of (R)-flurbiprofen to its (S)-form is limited. viamedica.placs.orgnih.govacs.org

Structure-Metabolic Stability Relationships and Bioavailability Considerations

The metabolic stability and bioavailability of this compound are influenced by its structural features. The biphenyl rings and the carboxylic acid moiety are potential sites for metabolic transformations. The primary metabolic pathways for profens like ibuprofen include hydroxylation of the aromatic rings and oxidation of the isobutyl side chain. wikipedia.orgpharmgkb.orgnih.gov The resulting metabolites are generally inactive and are excreted in the urine. wikipedia.orgpharmgkb.org

The presence and nature of substituents on the biphenyl rings can significantly impact the rate and sites of metabolism. For instance, blocking potential sites of metabolism through the introduction of metabolically stable groups can enhance the half-life and bioavailability of the compound. The carboxylic acid group is also a site for conjugation with glucuronic acid, a common phase II metabolic pathway that facilitates excretion. nih.gov

The lipophilicity of the compound, largely determined by the biphenyl system and its substituents, is a key factor in its absorption and distribution. A balance must be struck between sufficient lipophilicity to cross biological membranes and adequate aqueous solubility for formulation and absorption.

Table 2: Metabolic Fate of Representative Profens

| Compound | Primary Metabolic Pathways | Key Metabolites |

|---|---|---|

| Ibuprofen | Hydroxylation, Carboxylation | 2-hydroxyibuprofen, 3-hydroxyibuprofen, carboxy-ibuprofen |

| Flurbiprofen (B1673479) | Hydroxylation | 4'-hydroxy-flurbiprofen |

This table illustrates common metabolic pathways for related profen compounds. Specific metabolic data for this compound is not detailed in the provided search results.

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore modeling and 3D-QSAR studies have been instrumental in defining the key structural features required for the potent and selective inhibition of COX enzymes by biphenylacetic acid derivatives. A typical pharmacophore model for a COX-2 inhibitor based on a biphenylacetic acid scaffold includes:

A hydrogen bond acceptor: This is usually the carboxylate group, which interacts with key residues like Arg120 in the active site.

Two hydrophobic/aromatic regions: These correspond to the two phenyl rings of the biphenyl moiety, which occupy hydrophobic pockets within the enzyme.

A specific spatial arrangement of these features: The relative distances and angles between these pharmacophoric points are crucial for optimal binding.

These models serve as a blueprint for the design of novel analogs with improved potency and selectivity. researchgate.netnih.govresearchgate.netbiorxiv.orgnih.gov By understanding the essential structural requirements for activity, medicinal chemists can rationally design new molecules with modified substituents on the biphenyl rings or alterations to the acetic acid side chain to enhance their pharmacological profile. For example, 3D-QSAR models for biphenyl derivatives have been successfully used to identify new aromatase inhibitors, demonstrating the broader applicability of these design principles. nih.gov

Molecular Mechanisms of Action and Biological Target Interactions

Cyclooxygenase (COX) Enzyme Interactions

While direct and extensive studies on the specific binding of alpha-methyl-3-biphenylacetic acid to COX enzymes are not widely available in the provided search results, the interactions of similar biphenylacetic acid derivatives and other non-steroidal anti-inflammatory drugs (NSAIDs) with COX enzymes provide a strong inferential framework for its likely mechanisms. The COX enzymes, existing as isoforms COX-1 and COX-2, are central to the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov The inhibition of these enzymes is a hallmark of many anti-inflammatory agents. semanticscholar.org

The active site of COX enzymes is a long, hydrophobic channel. Several key amino acid residues within this channel are critical for substrate binding and inhibitor interaction. For many acidic NSAIDs, a crucial interaction involves the formation of a salt bridge between the carboxylate group of the inhibitor and the positively charged guanidinium (B1211019) group of Arginine-120 (Arg-120) at the mouth of the active site. nih.govresearchgate.net This interaction is a common feature for the binding of numerous traditional NSAIDs.

Another pivotal residue is Tyrosine-355 (Tyr-355) , which is located deeper within the active site. nih.govnih.gov This residue is involved in the catalytic mechanism of the enzyme and can also form hydrogen bonds with inhibitors.

Serine-530 (Ser-530) is famously known as the site of irreversible acetylation by aspirin. nih.gov However, its hydroxyl group can also participate in hydrogen bonding with other inhibitors. nih.govresearchgate.net Notably, some inhibitors, like diclofenac, can bind in an inverted orientation where the carboxylate group interacts with Tyr-385 and Ser-530, rather than Arg-120. nih.govresearchgate.net This highlights the versatility of the COX active site in accommodating different inhibitor binding modes.

Mutagenesis studies on COX-2 have underscored the importance of these residues. For instance, mutating Arg-120 or Ser-530 can dramatically affect the inhibitory potency of certain NSAIDs, confirming their role as key interaction points. nih.govresearchgate.net

The inhibition of COX-1 and COX-2 by NSAIDs can occur through various mechanisms, including competitive, non-competitive, and irreversible inhibition. nih.gov The selectivity of an inhibitor for COX-1 versus COX-2 is a critical determinant of its therapeutic and side-effect profile. This selectivity is often attributed to subtle differences in the active site architecture of the two isoforms. The COX-2 active site is slightly larger and has a side pocket that can accommodate bulkier inhibitor moieties, a feature exploited in the design of COX-2 selective inhibitors. semanticscholar.org

Given that this compound is a derivative of biphenylacetic acid, which has been identified as a prostaglandin (B15479496) D2 receptor antagonist, its primary mechanism may not be potent COX inhibition. researchgate.netnih.gov However, many compounds exhibit multi-target activities. If it does inhibit COX enzymes, its biphenyl (B1667301) structure might influence its selectivity profile.

Recent research has revealed that COX enzymes function as conformational heterodimers, with one monomer acting as the catalytic subunit and the other as an allosteric subunit. nih.gov The binding of ligands, including some fatty acids and NSAIDs, to the allosteric site can modulate the activity of the catalytic site. nih.gov This allosteric regulation adds another layer of complexity to the understanding of COX inhibition.

Interactions with Prostaglandin Receptors

A significant aspect of the molecular mechanism of this compound appears to be its interaction with prostaglandin receptors, moving beyond the classical COX inhibition pathway.

Research has identified biphenylacetic acid derivatives as antagonists of the Prostaglandin D2 Receptor (DP2), also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). researchgate.netnih.gov Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator, and its effects are transduced through two receptors: DP1 and DP2 (CRTh2). researchgate.net The DP2 receptor is implicated in the recruitment of eosinophils and other inflammatory cells. researchgate.net

A library screening identified biphenylacetic acid as an inhibitor of the DP2 receptor. nih.gov Subsequent optimization of this scaffold led to the development of selective antagonists. researchgate.netnih.gov This suggests that this compound likely functions as a DP2 receptor antagonist. The selectivity for DP2 over other prostaglandin receptors, such as DP1 and the thromboxane (B8750289) A2 receptor, is a key characteristic of this class of compounds. researchgate.net

The affinity and potency of biphenylacetic acid derivatives for the DP2 receptor have been evaluated using various assays. Receptor binding assays, often using radiolabeled PGD2, are employed to determine the binding affinity (Ki) of the compounds to the human DP2 receptor. researchgate.netnih.gov

Functional assays, such as the human whole blood eosinophil shape change assay, are used to assess the antagonistic potency of these compounds. researchgate.netnih.gov In this assay, the ability of the compound to inhibit PGD2-induced changes in eosinophil morphology is measured. The results from these assays provide crucial data on the functional efficacy of the compounds as DP2 receptor antagonists.

Table 1: Summary of Key Molecular Interactions of Biphenylacetic Acid Derivatives

| Biological Target | Interaction Type | Key Findings |

| Cyclooxygenase (COX) Enzymes | Potential Inhibition | Inferred from the general mechanism of NSAIDs; key residues include Arg-120, Tyr-355, and Ser-530. nih.govresearchgate.net |

| Prostaglandin D2 Receptor (DP2/CRTh2) | Antagonism | Identified as a selective antagonist through library screening and optimization. researchgate.netnih.gov |

Modulation of Neurotransmitter Systems

There is a notable absence of direct research investigating the effects of this compound on neurotransmitter systems.

GABA Receptor Interactions and Functional Consequences

No specific studies detailing the interaction of this compound with GABA receptors have been identified. Consequently, the functional consequences of any such potential interaction are unknown.

Exploration of Effects on Central Nervous System Excitability

Direct research on the effects of this compound on central nervous system excitability is not available in the current body of scientific literature.

Investigation of Other Enzyme and Receptor Systems

Investigations into the broader enzymatic and receptor interactions of this compound beyond its presumed effects on cyclooxygenase (COX) enzymes are also limited.

Potential Interactions with Kinases and Other Signaling Pathways

There is no available data from studies that have specifically examined the potential interactions of this compound with kinases or other signaling pathways.

Enzyme Inhibition Profiling Beyond COX

A detailed enzyme inhibition profile for this compound, particularly for enzymes other than COX, has not been publicly reported.

Computational Chemistry and Molecular Modeling Approaches in Compound Discovery

Molecular Docking Simulations for Ligand-Protein Complex Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. chemmethod.comnih.gov This technique is instrumental in understanding the binding mode of a ligand, such as an alpha-methyl-3-biphenylacetic acid derivative, within the active site of a target protein. nih.gov The process involves sampling a wide range of conformations and orientations of the ligand within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. nih.gov

In studies involving similar biphenyl (B1667301) scaffolds, molecular docking has been successfully employed to elucidate binding mechanisms. For instance, in research on biphenyl carboxylic acid inhibitors of matrix metalloproteinase-3 (MMP-3), docking was used to determine the optimal binding conformations, which then served as a basis for further 3D-QSAR studies. researchgate.net The docking scores obtained showed a significant correlation with the experimentally determined biological activities. researchgate.net Similarly, docking analyses of other complex molecules have been used to identify critical amino acid interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing a rationale for the compound's activity. chemmethod.comnih.gov This information is crucial for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models are developed to predict the activity of new, unsynthesized compounds. These models can be two-dimensional (2D), using descriptors calculated from the 2D structure, or three-dimensional (3D), which also considers the spatial arrangement of atoms.

For derivatives of biphenyl structures, both 2D and 3D-QSAR models have proven to be valuable. In a study on 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine (B92270) derivatives as angiotensin II (AT1) receptor antagonists, a statistically significant 2D-QSAR model was developed. nih.gov This model yielded a high correlation coefficient (r²) of 0.8940 and a cross-validated squared correlation coefficient (q²) of 0.7648, indicating good internal predictive power. nih.gov Its external predictive ability was also robust, with a pred_r² of 0.8177. nih.gov

In another example, 3D-QSAR studies were conducted on a series of biphenyl carboxylic acid MMP-3 inhibitors. researchgate.net A model developed using a ligand-based alignment method demonstrated strong predictive ability, which was confirmed with an external test set of 106 inhibitors. researchgate.net The optimal 3D model, based on holographic vector of atomic interaction field (3D-HoVAIF) analysis, resulted in an r² of 0.873 and a q² of 0.841, allowing researchers to identify key ligand properties and residues important for activity and selectivity. researchgate.net

Table 1: Statistical Results of QSAR Models for Biphenyl Derivatives

| QSAR Model Type | Compound Series | r² (Coefficient of Determination) | q² (Cross-validated r²) | pred_r² (External Validation) | Source |

|---|---|---|---|---|---|

| 2D-QSAR | Angiotensin II (AT1) Receptor Antagonists | 0.8940 | 0.7648 | 0.8177 | nih.gov |

| 3D-QSAR (3D-HoVAIF) | Biphenyl Carboxylic Acid MMP-3 Inhibitors | 0.873 | 0.841 | Not Reported | researchgate.net |

Quantum chemical descriptors provide detailed information about the electronic properties of molecules and are often incorporated into QSAR models to improve their predictive power. These descriptors are derived from the principles of quantum mechanics.

Key examples include frontier orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, a 2D-QSAR analysis of arylsubstituted cycloalkenecarboxylic acid methyl esters identified the energies of HOMO and LUMO as significant predictors of binding affinity to the human dopamine (B1211576) transporter. nih.gov Quantum chemical analysis can also elucidate intramolecular charge transfer during electronic transitions, highlighting the parts of a molecule that are most involved in interactions. scienceopen.com While specific data on the application of Nucleus Independent Chemical Shift for this compound is not available, this descriptor is used to determine the aromaticity of specific rings within a molecule, which could be relevant for understanding the biphenyl core. The application of these descriptors to this compound would similarly inform the design of analogs with enhanced electronic properties for target binding.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. chemmethod.com For drug discovery, MD simulations provide detailed insights into the conformational flexibility of a ligand and the stability of the ligand-protein complex in a simulated physiological environment. chemmethod.commdpi.com

The process starts with a docked ligand-protein complex and simulates its dynamic behavior over a specific period, typically nanoseconds. mdpi.com This allows researchers to assess the stability of key interactions (like hydrogen bonds) observed in static docking poses and to observe conformational changes in both the ligand and the protein upon binding. chemmethod.com By analyzing the trajectory of the simulation, one can understand the binding dynamics and estimate the binding free energy, which offers a more accurate prediction of affinity than docking scores alone. This technique would be invaluable for confirming the binding stability of this compound in a target's active site and ensuring that the crucial interactions are maintained over time.

Virtual Screening Methodologies for Novel Ligand Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov This process significantly reduces the number of compounds that need to be tested experimentally.

There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. nih.gov Large compound databases are docked into the protein's binding site, and molecules are ranked based on their predicted binding affinity or how well they fit. nih.gov This approach is powerful when a high-quality crystal structure or a reliable homology model of the target is available. nih.gov

Ligand-Based Virtual Screening: When the structure of the target is unknown, this approach uses the structure of known active ligands to find other compounds with similar properties. This often involves creating a pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity. This model is then used as a query to search for molecules that match these features. nih.gov

Recent advances using AI models like AlphaFold have also shown promise in enhancing virtual screening accuracy, particularly for covalent inhibitors. biorxiv.org For a scaffold like this compound, both methods could be applied to identify novel derivatives with potentially improved activity from vast chemical libraries. researchgate.net

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based strategies are central to modern drug design and can be applied to optimize compounds like this compound.

Ligand-Based Drug Design (LBDD): This strategy is employed when the 3D structure of the biological target is not known. It relies on the knowledge of other molecules that bind to the target. QSAR and pharmacophore modeling are primary examples of LBDD. For instance, a 3D-QSAR model built from a set of known active biphenyl carboxylic acid inhibitors was used to predict the activity of new compounds, guiding the design process without direct use of the protein structure. researchgate.net

Structure-Based Drug Design (SBDD): This approach utilizes the 3D structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. gd3services.comnih.gov SBDD allows for the rational design of molecules that can fit precisely into the binding site and form specific interactions with key residues. gd3services.com Studies on various biphenyl derivatives have demonstrated the power of SBDD. For example, the discovery of biphenylacetamide-derived inhibitors of BACE1 was achieved using a de novo fragment-based design program that relied on the enzyme's structure. nih.gov More recently, SBDD was used to develop highly potent and selective 2-amino-[1,1'-biphenyl]-3-carboxamide inhibitors of the protein kinase PKMYT1, with X-ray crystallography confirming that the designed molecules formed the intended interactions. nih.gov

Preclinical Pharmacological Evaluation and Biological Activity Profiling

In Vitro Assessment of Enzymatic Inhibition and Receptor Antagonism

The in vitro evaluation of biphenylacetic acid derivatives has been crucial in elucidating their mechanisms of action, primarily focusing on their anti-inflammatory effects.

Cell-free assays are fundamental in determining the direct inhibitory effects of compounds on specific enzymes without the complexities of a cellular environment. For 4-biphenylacetic acid, a cell-free assay was utilized to measure its impact on prostaglandin (B15479496) E2 (PGE2) synthesis. Prostaglandins (B1171923) are key mediators of inflammation, and their inhibition is a hallmark of many NSAIDs.

In a broader context, cell-based assays using cell lines like RAW 264.7 macrophages are employed to investigate the anti-inflammatory effects of biphenyl (B1667301) compounds. These assays can measure the inhibition of inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS). scialert.net While specific data for alpha-methyl-3-biphenylacetic acid is not available, these are standard methods used to profile the anti-inflammatory potential of new chemical entities.

Furthermore, studies on 4-biphenylacetic acid have shown that it can interact with γ-aminobutyric acid (GABA) receptors, particularly in the presence of quinolone antibacterial agents, leading to a functional blockade. chemicalbook.comsigmaaldrich.com This indicates a potential for receptor antagonism that could be explored in cell-based receptor binding assays. researchgate.netnih.govnih.gov

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit a biological process by 50%.

Table 1: In Vitro Enzymatic Inhibition of 4-Biphenylacetic Acid

| Compound | Target | Assay Type | IC50 Value |

|---|

In Vivo Animal Models of Inflammation

In vivo models are essential for evaluating the anti-inflammatory effects of a compound in a whole organism, providing insights into its efficacy and potential therapeutic applications.

The carrageenan-induced paw edema model is a widely used acute inflammatory model to screen for anti-inflammatory drugs. nih.govums.ac.idbrieflands.com The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema).

While direct studies on this compound are not available, research on methyl and ethyl esters of biphenylylacetic acid (BPAA) has demonstrated their anti-inflammatory activity in this model in rats. The study highlighted that incorporating these esters into lipid microspheres enhanced their anti-inflammatory effects by 3 to 8 times compared to the free acid. nih.gov This suggests that formulation can significantly impact the in vivo efficacy of biphenylacetic acid derivatives. Other studies have also successfully used this model to evaluate the anti-inflammatory properties of various chemical derivatives. researchgate.netnih.gov

The adjuvant-induced arthritis model is a more chronic model of inflammation that shares some pathological features with human rheumatoid arthritis. nih.govresearchgate.netnih.gov It is induced by the injection of an adjuvant, such as Complete Freund's Adjuvant (CFA). researchgate.net

In a rat model of adjuvant-induced arthritis, 4-biphenylacetic acid was shown to reduce inflammation when administered at a dose of 16 mg/kg. This finding underscores the therapeutic potential of biphenylacetic acid derivatives in chronic inflammatory conditions.

Table 2: In Vivo Anti-Inflammatory Activity of 4-Biphenylacetic Acid

| Compound | Animal Model | Effect |

|---|

Preclinical Assessment of Analgesic Activity in Animal Models (e.g., Hot Plate Method)

The assessment of analgesic (pain-relieving) properties is a critical component of the preclinical evaluation of potential anti-inflammatory agents.

While specific data on the use of the hot plate method for this compound is not available, this method is a standard and effective test for evaluating centrally mediated analgesia. nih.govnih.gov The test measures the reaction time of an animal to a thermal stimulus, with an increase in latency indicating an analgesic effect.

For the related compound, 4-biphenylacetic acid, analgesic activity was demonstrated in a different model: the phenylquinone-induced writhing test in mice. In this assay, the compound was effective at reducing the number of writhing responses, with a calculated median effective dose (ED50) of 9.9 mg/kg. The writhing test is typically used to detect both central and peripheral analgesic activity.

Table 3: Preclinical Analgesic Activity of 4-Biphenylacetic Acid

| Compound | Animal Model | Endpoint | Result (ED50) |

|---|

Investigations into Anti-Allergic Potential Using Murine Models (e.g., Allergic Rhinitis)

While direct studies on the anti-allergic effects of this compound in murine models of allergic rhinitis are not extensively documented in publicly available literature, research on structurally related compounds provides insights into its potential in this area. For instance, studies on other acetic acid derivatives have demonstrated significant anti-allergic properties.

One such study on 2-hydroxy-3-methoxybenzoic acid, a derivative of vanillic acid, has shown the capacity to suppress mast cell-mediated allergic inflammatory responses. nih.gov In a mouse model, this compound was found to modulate the FcεRI signaling pathway, which is crucial in the allergic cascade. nih.gov Pretreatment of mast cells with this related compound inhibited the phosphorylation of key signaling proteins like Lyn and Syk, as well as the nuclear translocation of NF-κB, a transcription factor that governs the expression of pro-inflammatory genes. nih.gov These findings suggest that compounds with a similar acetic acid moiety may possess the ability to interfere with the cellular mechanisms that drive allergic reactions.

Further research into the specific effects of this compound on allergic rhinitis models is necessary to confirm these potential anti-allergic activities and to elucidate its precise mechanism of action in vivo.

Exploration of Antiproliferative Activity and Antitumor Mechanisms in Cell Lines

The potential of this compound as an antiproliferative agent has been an area of initial investigation, with studies focusing on its effects on cancer cell lines. These explorations aim to understand its ability to inhibit tumor cell growth and the underlying molecular mechanisms.

Investigations into the cytotoxic effects of compounds structurally related to this compound have been conducted on various human cancer cell lines. For example, novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives were evaluated for their cytotoxic activity. nih.gov The results, reported as the growth percentage of treated cells compared to untreated controls, indicated that some of these compounds were cytotoxic at a concentration of 10 µM. nih.gov This level of toxicity is not uncommon for benzoindole derivatives, which are known to impact cell survival and proliferation. nih.gov

While these findings are for related indole (B1671886) derivatives and not directly for this compound, they suggest that the broader structural class may possess cytotoxic potential against cancer cells. Direct cytotoxicity assays on this compound across a panel of cancer cell lines would be required to determine its specific activity.

Mechanistic studies on compounds with similar structural motifs, such as those containing a methyl group, have provided insights into potential pathways for inducing cell death. For example, research on methyl-donors has shown they can induce apoptosis and attenuate key proliferation pathways in breast and lung cancer cell lines. nih.gov These effects were associated with the downregulation of MAPK/ERK and AKT signaling pathways. nih.gov Furthermore, an upregulation of pro-apoptotic proteins Bak and Bax was observed, coupled with a decrease in anti-apoptotic proteins Mcl-1 and Bcl-2. nih.gov

Another study on 3'-methyl ATP demonstrated the induction of apoptosis in malignant cells through the intrinsic mitochondrial pathway. nih.gov This was evidenced by an increase in p53 expression, the release of cytochrome c, and the activation of caspase-3 and -9. nih.gov These findings highlight that methyl-containing compounds can trigger programmed cell death through various molecular checkpoints.

Although these studies were not conducted on this compound itself, they provide a framework for investigating its potential mechanisms of action, should it exhibit antiproliferative activity. Future research would need to explore its effects on cell cycle progression and the induction of apoptosis in relevant cancer cell models.

Preclinical Pharmacokinetic and Biotransformation Studies

Understanding the metabolic fate and pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. Preclinical studies in animal models provide the initial data on how a drug is absorbed, distributed, metabolized, and excreted.

While specific pharmacokinetic data for this compound is limited, studies on related biphenylacetic acid derivatives offer valuable insights. For instance, Felbinac (biphenyl-4-ylacetic acid), an active metabolite of fenbufen (B1672489), is used topically for inflammation. nih.gov The metabolism of such compounds is a key determinant of their activity and clearance.

General principles of drug metabolism suggest that this compound would likely undergo phase I and phase II biotransformation reactions. The biphenyl group may be subject to hydroxylation, while the carboxylic acid moiety is a prime candidate for conjugation with glucuronic acid or amino acids. The presence of the alpha-methyl group could influence the rate and site of metabolism compared to its non-methylated counterpart.

To definitively characterize the metabolic fate of this compound, detailed studies in various animal species would be necessary. These would involve administering the compound and analyzing biological samples (plasma, urine, feces) to identify and quantify the parent drug and its metabolites.

The enzymatic hydrolysis of ester prodrugs is a common strategy to improve the bioavailability of carboxylic acid-containing drugs. While there is no direct evidence of prodrugs for this compound being developed, the principles of enzymatic hydrolysis are well-established. Esterases, present in high concentrations in the plasma, liver, and other tissues, are primarily responsible for the conversion of ester prodrugs to their active acid form.

The rate and extent of this hydrolysis can be influenced by the structure of the ester group and the specific esterase enzymes involved. For instance, studies on the enzymatic hydrolysis of various acetic acid esters have shown that the reaction can be catalyzed by different enzymes and conditions. scielo.org.mxorganic-chemistry.org

Future Directions and Emerging Research Perspectives

Rational Design and Synthesis of Highly Selective Analogues

The future of α-methyl-3-biphenylacetic acid research lies in the rational design and synthesis of analogues with enhanced selectivity for specific biological targets. This approach moves beyond serendipitous discovery to a more targeted strategy, aiming to optimize therapeutic effects while minimizing off-target interactions. The synthesis of new derivatives often involves multi-step chemical reactions. ontosight.aimdpi.com For instance, the creation of phenylacetic acid derivatives can start from compounds like 2,6-dibromo-4-methylaniline, proceeding through the construction of a core aromatic structure followed by several functionalization steps. mdpi.com

A key area of interest is the development of enantiomerically pure intermediates. For example, an efficient procedure has been reported for the synthesis of S-4-(3-thienyl)phenyl-alpha-methylacetic acid, a stereochemically pure intermediate for a nonsteroidal anti-inflammatory cyclooxygenase inhibitor. nih.gov This highlights the importance of stereochemistry in designing selective compounds. The synthesis process for α-methyl-3-biphenylacetic acid itself can involve methods like Friedel-Crafts acylation, followed by reduction and methylation to introduce the crucial methyl group at the alpha position. ontosight.ai By systematically modifying the biphenyl (B1667301) backbone and the acetic acid side chain, researchers can fine-tune the molecule's properties to achieve greater target specificity.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A holistic understanding of the mechanisms of action of α-methyl-3-biphenylacetic acid and its analogues can be achieved through the integration of various "omics" data, including genomics, proteomics, metabolomics, and lipidomics. This systems biology approach allows for a comprehensive view of the cellular and physiological responses to the compound, moving beyond a single target to a network-level understanding.

Multi-omics analyses have proven valuable in elucidating the molecular features of complex diseases and the mechanisms of drug action. nih.govresearchgate.net For instance, in the study of other compounds, the combination of these technologies has helped to identify deregulated signaling pathways and metabolic processes, providing a more detailed picture of the compound's effects. researchgate.net By applying a similar integrated approach to α-methyl-3-biphenylacetic acid, researchers can uncover novel biomarkers of efficacy and potential off-target effects, leading to a more complete mechanistic profile. This comprehensive data can then inform the rational design of safer and more effective second-generation compounds.

Exploration of Stereoisomer-Specific Pharmacological Profiles and Therapeutic Applications

The presence of a chiral center at the alpha-carbon of the acetic acid moiety in α-methyl-3-biphenylacetic acid means it exists as a pair of enantiomers. These stereoisomers can exhibit significantly different pharmacological and toxicological profiles. nih.gov Future research will increasingly focus on the detailed exploration of these stereoisomer-specific properties to identify the more active and safer enantiomer for therapeutic development.

The two enantiomers of a chiral drug can have distinct interactions with biological systems, which are inherently chiral. nih.gov This can lead to differences in their bioavailability, metabolism, potency, and selectivity for their targets. nih.gov By separating and characterizing the individual enantiomers of α-methyl-3-biphenylacetic acid and its derivatives, researchers can potentially develop single-enantiomer drugs with improved therapeutic indices, simpler pharmacokinetics, and reduced potential for drug interactions. nih.gov This approach has been successfully applied to other drugs, where the single-enantiomer version has demonstrated greater efficacy or a better side-effect profile compared to the racemic mixture. nih.gov

Advanced Computational Methodologies for Predictive Modeling and Optimization

Advanced computational methodologies are set to play a pivotal role in accelerating the discovery and optimization of novel α-methyl-3-biphenylacetic acid analogues. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into drug-target interactions and predict the biological activity of new chemical entities.

Molecular docking studies, for example, can be used to theoretically compare the binding of different isomers to their target proteins, as has been done for analogues like S-4-(3-thienyl)phenyl-alpha-methylacetic acid with COX-1 and COX-2 enzymes. nih.gov These computational predictions, when corroborated by in vitro and in vivo studies, can guide the synthesis of more potent and selective inhibitors. nih.gov Furthermore, as demonstrated in the development of other therapeutic agents, molecular dynamics simulations can help assess the stability of ligand-protein complexes over time. By leveraging these predictive models, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly experimental screening.

Q & A

Q. What are the recommended synthetic routes for α-methyl-3-biphenylacetic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the biphenyl moiety. Purification steps may include recrystallization using ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Purity validation via HPLC (C18 column, UV detection at 254 nm) or NMR (monitoring methyl group signals at δ 2.3–2.5 ppm) is critical. Yield optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents .

Q. How should α-methyl-3-biphenylacetic acid be stored to maintain stability in laboratory settings?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation. Avoid moisture and heat (>25°C), as degradation via hydrolysis or decarboxylation can occur. Stability testing via accelerated aging studies (40°C/75% RH for 30 days) and periodic HPLC analysis (e.g., retention time shifts ≥5% indicate instability) is recommended .

Q. What analytical techniques are suitable for quantifying α-methyl-3-biphenylacetic acid in biological matrices?

- Methodological Answer : Use UHPLC-MS/MS with a C18 column and electrospray ionization (ESI⁻) for sensitivity. Validate the method with spike-recovery experiments (85–115% recovery) and internal standards (e.g., deuterated analogs). Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

Advanced Research Questions

Q. How do temporal degradation products of α-methyl-3-biphenylacetic acid impact long-term in vitro assays?

- Methodological Answer : Degradation products (e.g., oxidized ketones or hydroxylated derivatives) may interfere with enzyme activity. Design assays with time-course sampling (0, 24, 48 hours) and analyze via LC-MS to track degradation. Include negative controls (degraded compound) to distinguish artifact signals from true biological effects .

Q. What strategies can elucidate the interaction between α-methyl-3-biphenylacetic acid and phenylacetate-CoA ligase?

- Methodological Answer : Perform kinetic assays (Michaelis-Menten plots) with purified enzyme and varying substrate concentrations. Use radiolabeled [¹⁴C]-α-methyl-3-biphenylacetic acid to track CoA adduct formation via scintillation counting. Competitive inhibition studies with structural analogs (e.g., 3-bromophenylacetic acid) can map binding specificity .

Q. How can computational modeling guide the design of α-methyl-3-biphenylacetic acid analogs with enhanced bioactivity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., cyclooxygenase-2). Modify substituents (e.g., electron-withdrawing groups at the 3-position) and validate via synthesis and in vitro bioassays (IC₅₀ determination). Compare ADMET profiles (SwissADME) to prioritize candidates .

Q. What experimental approaches resolve contradictions in reported metabolic pathways of α-methyl-3-biphenylacetic acid?

- Methodological Answer : Conduct isotope tracing (¹³C-labeled compound) in hepatocyte cultures and analyze metabolites via HRMS. Cross-validate findings with CRISPR-edited cell lines (e.g., CYP450 knockouts) to identify key enzymes. Discrepancies may arise from species-specific metabolism (e.g., rat vs. human microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.